molecular formula C13H15F3N2O2 B13965559 Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13965559
M. Wt: 288.27 g/mol
InChI Key: QAJIEILYBFHZAU-UHFFFAOYSA-N
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Description

Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate: is a chemical compound characterized by the presence of a benzyl group, a pyrrolidine ring, and a trifluoromethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of ®-3-aminopyrrolidine with benzylchloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as crystallization, purification, and drying to obtain a pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate.

    Trifluoromethyl Carbamates: Other carbamates containing trifluoromethyl groups also exhibit similar chemical properties.

Uniqueness: this compound is unique due to the combination of its benzyl group, pyrrolidine ring, and trifluoromethyl carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl N-pyrrolidin-3-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)18(11-6-7-17-8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

QAJIEILYBFHZAU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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